molecular formula C19H14FN3 B11439531 N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439531
M. Wt: 303.3 g/mol
InChI Key: JXQDXVKIQRPCQA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group at the nitrogen atom and a phenyl group at the second position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators like prostaglandins. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these groups enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C19H14FN3

Molecular Weight

303.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H14FN3/c20-15-9-11-16(12-10-15)21-19-18(14-6-2-1-3-7-14)22-17-8-4-5-13-23(17)19/h1-13,21H

InChI Key

JXQDXVKIQRPCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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